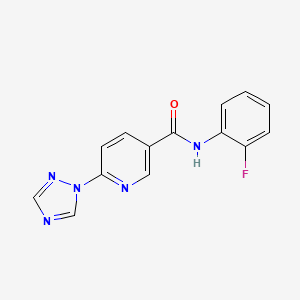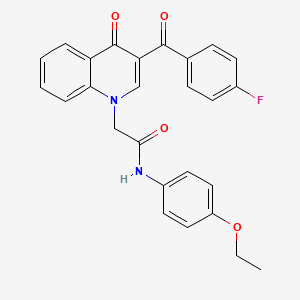![molecular formula C19H17N3O2S B2360930 N-(2-(1-メチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)ベンゾ[b]チオフェン-2-カルボキサミド CAS No. 2034532-38-0](/img/structure/B2360930.png)
N-(2-(1-メチル-7-オキソ-1H-ピロロ[2,3-c]ピリジン-6(7H)-イル)エチル)ベンゾ[b]チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound, belonging to the class of heterocyclic compounds Its structure is characterized by a combination of pyrrolo[2,3-c]pyridine and benzo[b]thiophene moieties, linked through an ethyl chain and an amide bond
科学的研究の応用
Chemistry: In organic synthesis, this compound can be used as an intermediate or a building block for more complex molecules. Its unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may serve as a probe for biological studies, particularly in exploring enzyme functions and interactions with biological macromolecules.
Medicine
Industry: It can be used in materials science for developing new materials with specific electronic or optical properties, owing to its conjugated system.
作用機序
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound, being a potent inhibitor of FGFR1, 2, and 3, interferes with this process .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
準備方法
Synthetic routes and reaction conditions: The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate molecules, followed by their coupling and final cyclization. Key steps include:
Synthesis of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine: This intermediate is often prepared via a condensation reaction, followed by oxidation.
Preparation of benzo[b]thiophene-2-carboxylic acid: This can be synthesized via a Grignard reaction or palladium-catalyzed coupling reactions.
Coupling and cyclization: The intermediates are then coupled under specific conditions, such as using dehydrating agents, to form the desired compound.
Industrial production methods: Industrial synthesis may involve optimization for large-scale production, employing continuous flow reactors, automated synthesis machinery, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of reactions it undergoes: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide undergoes various types of reactions, including:
Oxidation: It can undergo oxidation reactions at the benzo[b]thiophene moiety.
Reduction: The compound can be reduced, affecting the pyridine ring or the amide bond.
Substitution: Functional groups can be substituted on the aromatic rings or at the amide position.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major products formed: Depending on the reaction, major products include oxidized derivatives, reduced amides, and various substituted aromatic compounds.
類似化合物との比較
Similar compounds: Structurally similar compounds include other pyrrolo[2,3-c]pyridines and benzo[b]thiophenes, such as:
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]furan-2-carboxamide
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
Highlighting uniqueness: What sets N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide apart is its specific combination of heterocycles and the spatial arrangement, which influence its reactivity and interaction profile in biological systems. This unique structure can offer novel insights and applications compared to its analogs.
Quite a molecule, right? What intrigues you the most about this compound?
特性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-21-9-6-13-7-10-22(19(24)17(13)21)11-8-20-18(23)16-12-14-4-2-3-5-15(14)25-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHLCVPLKVEDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2360847.png)
![1-[2-(4-Nitrophenyl)ethyl]piperazine](/img/structure/B2360848.png)
![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2360850.png)

![N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2360853.png)


![methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2360858.png)


![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2360862.png)
![3-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2360865.png)
![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)

